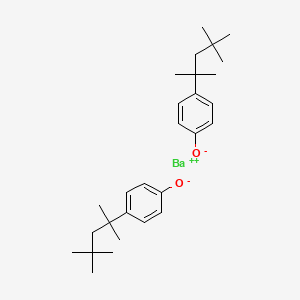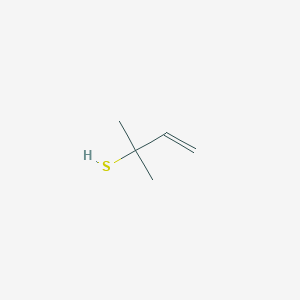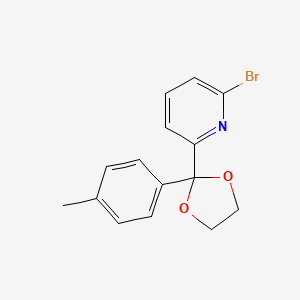
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is a chemical compound with the molecular formula C12H12N3O3S.Na and a molecular weight of 301.297 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of amino groups attached to the benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate typically involves the sulfonation of 5-amino-2-(4-aminoanilino)benzene. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and sodium hydroxide to neutralize the resulting sulfonic acid . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonates.
Wissenschaftliche Forschungsanwendungen
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate involves its interaction with specific molecular targets. The amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-(4-aminoanilino)benzenesulfonic acid: Similar structure but lacks the sodium ion.
4,4’-Diaminodiphenylamine-2’-sulfonic acid: Another derivative of benzenesulfonic acid with similar functional groups
Uniqueness
Sodium 5-amino-2-(4-aminoanilino)benzenesulphonate is unique due to the presence of both amino and sulfonate groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in industrial processes where solubility in aqueous solutions is essential .
Eigenschaften
CAS-Nummer |
85135-98-4 |
|---|---|
Molekularformel |
C12H12N3NaO3S |
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
sodium;5-amino-2-(4-aminoanilino)benzenesulfonate |
InChI |
InChI=1S/C12H13N3O3S.Na/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18;/h1-7,15H,13-14H2,(H,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
BAOTVSQSLNDVSF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)









